molecular formula C2H5BrClF2N B1522157 2-Bromo-2,2-difluoroethylamine hydrochloride CAS No. 1211120-17-0

2-Bromo-2,2-difluoroethylamine hydrochloride

Cat. No.: B1522157
CAS No.: 1211120-17-0
M. Wt: 196.42 g/mol
InChI Key: MDGFTOPSRLCRNK-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethylamine hydrochloride is a chemical compound with the molecular formula C2H5BrClF2N. It is a derivative of ethylamine where two fluorine atoms and one bromine atom are attached to the ethyl group, and it is in the form of a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2,2-difluoroethylamine hydrochloride typically involves the reaction of 2,2-difluoroethanol with ammonia in the presence of a brominating agent. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2,2-difluoroethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 2-bromo-2,2-difluoroacetic acid.

  • Reduction: Reduction reactions can yield 2-bromo-2,2-difluoroethanol.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2,2-difluoroethylamine hydrochloride is used in several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds.

  • Biology: The compound is used in proteomics research to study protein interactions and functions.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly those involving fluorinated molecules.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Bromo-2,2-difluoroethylamine hydrochloride is unique due to its specific combination of bromine and fluorine atoms. Similar compounds include:

  • 2-Bromoethylamine hydrochloride: Lacks the fluorine atoms.

  • 2,2-Difluoroethylamine hydrochloride: Lacks the bromine atom.

  • 2-Bromo-2-fluoroethylamine hydrochloride: Contains only one fluorine atom.

These compounds differ in their reactivity and applications due to the presence or absence of fluorine and bromine atoms.

Properties

IUPAC Name

2-bromo-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGFTOPSRLCRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211120-17-0
Record name 2-bromo-2,2-difluoroethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described in the paper for 2-Bromo-2,2-difluoroethylamine hydrochloride?

A1: The paper outlines a novel synthesis method for this compound using readily available and cost-effective starting materials: ethyl bromodifluoroacetate and sodium borohydride []. This is significant because it offers a more practical and scalable approach compared to potentially more expensive or complex alternatives. This accessibility could facilitate further research and potential applications of this compound.

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